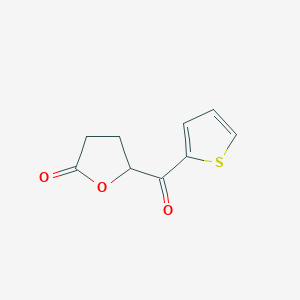

![molecular formula C17H25FN2O2 B2973286 Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate CAS No. 1797095-99-8](/img/structure/B2973286.png)

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

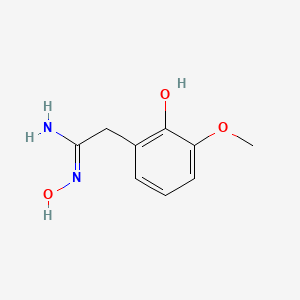

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a sterically congested piperazine derivative . It has an empirical formula of C17H25FN2O2 .

Synthesis Analysis

The compound was prepared using a modified Bruylants approach . The synthesis involved nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium intermediate . This process presented a significant synthetic challenge due to the presence of the N-gem-dimethyl group of the compound .Molecular Structure Analysis

The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 308.39 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is utilized in the synthesis of pharmaceuticals, particularly as an intermediate in the production of drugs targeting the central nervous system. Its structural features, such as the piperazine ring, are common in molecules with potential psychoactive or stimulant properties .

Pharmacology

In pharmacological research, this compound serves as a precursor for the development of sigma-2 receptor ligands. These ligands have implications in the treatment of cancer and Alzheimer’s disease, as they can influence cell proliferation and neuroprotection .

Organic Chemistry

The tert-butyl group in this compound provides steric hindrance, which is valuable in studying reaction mechanisms and kinetics. It’s used to probe the effects of steric effects on chemical reactivity and stability .

Materials Science

This compound’s robust structure makes it a candidate for creating novel polymeric materials. Its incorporation into polymers could lead to materials with unique properties, such as enhanced durability or chemical resistance .

Environmental Science

While not directly used in environmental science, the compound’s derivatives could be studied for their environmental impact, particularly in terms of biodegradability and potential toxicity .

Biochemistry

In biochemistry, the compound can be used to study enzyme-substrate interactions, especially in systems where piperazine acts as a mimic of biological amines. This can provide insights into enzyme selectivity and function .

Crystallography

The compound’s crystal structure has been determined, which aids in understanding molecular interactions and packing patterns in solid-state forms. This is crucial for designing compounds with desired physical and chemical properties .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-13-11-20(16(21)22-17(2,3)4)10-9-19(13)12-14-5-7-15(18)8-6-14/h5-8,13H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLXOBTVUAFSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2=CC=C(C=C2)F)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2973203.png)

![7-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2973205.png)

![1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2973206.png)

![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)

![Ethyl 5-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973215.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2973220.png)

![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)

![1-(3,4-difluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973223.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(4-chloro-2-methylphenoxy)butanoate](/img/structure/B2973224.png)